molecular formula C13H9Cl3N2O2 B3751156 3-(allylamino)-4-chloro-1-(2,3-dichlorophenyl)-1H-pyrrole-2,5-dione

3-(allylamino)-4-chloro-1-(2,3-dichlorophenyl)-1H-pyrrole-2,5-dione

Cat. No.: B3751156
M. Wt: 331.6 g/mol
InChI Key: ONYZYIYVDFJKQL-UHFFFAOYSA-N
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Description

3-(allylamino)-4-chloro-1-(2,3-dichlorophenyl)-1H-pyrrole-2,5-dione is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of an allylamino group, a chloro substituent, and a dichlorophenyl group attached to a pyrrole-2,5-dione core

Properties

IUPAC Name

3-chloro-1-(2,3-dichlorophenyl)-4-(prop-2-enylamino)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl3N2O2/c1-2-6-17-11-10(16)12(19)18(13(11)20)8-5-3-4-7(14)9(8)15/h2-5,17H,1,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYZYIYVDFJKQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=C(C(=O)N(C1=O)C2=C(C(=CC=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(allylamino)-4-chloro-1-(2,3-dichlorophenyl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dichloroaniline with maleic anhydride to form an intermediate, which is then subjected to chlorination and subsequent reaction with allylamine under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(allylamino)-4-chloro-1-(2,3-dichlorophenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding pyrrole-2,5-dione derivative with additional oxygen functionalities, while substitution reactions can produce a variety of substituted pyrrole derivatives.

Scientific Research Applications

3-(allylamino)-4-chloro-1-(2,3-dichlorophenyl)-1H-pyrrole-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(allylamino)-4-chloro-1-(2,3-dichlorophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often studied using techniques like molecular docking and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichlorophenylpiperazine: A related compound with similar structural features but different biological activities.

    3,4-Dichlorophenylpiperazine: Another similar compound known for its pharmacological properties.

Uniqueness

3-(allylamino)-4-chloro-1-(2,3-dichlorophenyl)-1H-pyrrole-2,5-dione is unique due to the presence of the allylamino group and the specific arrangement of chloro and dichlorophenyl substituents

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(allylamino)-4-chloro-1-(2,3-dichlorophenyl)-1H-pyrrole-2,5-dione
Reactant of Route 2
Reactant of Route 2
3-(allylamino)-4-chloro-1-(2,3-dichlorophenyl)-1H-pyrrole-2,5-dione

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